

In-Depth Technical Guide to the Physical Properties of Methyl Hydrazinecarbodithioate

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Compound of Interest

Compound Name: *Methyl hydrazinecarbodithioate*

Cat. No.: *B1228944*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Methyl hydrazinecarbodithioate**, a key intermediate in the synthesis of various heterocyclic compounds and Schiff bases with potential pharmacological applications. This document outlines its known physical characteristics, spectral data, and a detailed experimental protocol for its synthesis.

Core Physical and Chemical Properties

Methyl hydrazinecarbodithioate, also known as S-methyl dithiocarbazate, is a crucial building block in organic synthesis. Its physical state is reported as a liquid.^[1] The following tables summarize the key physical and chemical properties, distinguishing between experimentally determined and computationally predicted values.

General and Chemical Properties

| Property | Value | Source |
|-------------------|---|---|
| Molecular Formula | C2H6N2S2 | [1] [2] [3] |
| Molecular Weight | 122.22 g/mol | [1] [3] |
| IUPAC Name | methyl N-aminocarbamodithioate | [1] |
| CAS Number | 5397-03-5 | [1] [2] [3] [4] [5] |
| Canonical SMILES | CSC(=S)NN | [1] |
| InChI | InChI=1S/C2H6N2S2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) | [1] |
| InChIKey | ILAXBOIRSPXAMM-UHFFFAOYSA-N | [1] [2] |

Computed Physical Properties

The following properties have been determined through computational modeling and provide valuable estimates of the compound's behavior.

| Property | Value | Method | Source |
|--|---------------|-----------------|---------------------|
| Boiling Point | 525.89 K | Joback Method | [2] |
| LogP (Octanol-Water Partition Coefficient) | 0.3 | XLogP3 3.0 | [1] |
| Water Solubility (log10ws) | -1.19 | Crippen Method | [2] |
| Enthalpy of Vaporization (hvap) | 47.64 kJ/mol | Joback Method | [2] |
| Enthalpy of Formation (hf) | 101.96 kJ/mol | Joback Method | [2] |
| Critical Temperature (tc) | 792.93 K | Joback Method | [2] |
| Critical Pressure (pc) | 5312.41 kPa | Joback Method | [2] |
| McGowan's Characteristic Volume (mcvol) | 87.400 ml/mol | McGowan Method | [2] |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.24 | [1] |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.24 | [1] |
| Rotatable Bond Count | 1 | Cactvs 3.4.8.24 | [1] |

Spectral Information

Spectroscopic data is essential for the structural elucidation and characterization of **Methyl hydrazinecarbodithioate**.

| Spectrum Type | Details | Source |
|-----------------------------|---|---------------------|
| FTIR Spectra | Instrument: Bruker IFS 112, Technique: KBr-Pellet | [1] |
| ¹³ C NMR Spectra | Copyright © 2016-2025 W. Robien, Inst. of Org. Chem., Univ. of Vienna | [1] |
| GC-MS | NIST Mass Spectrometry Data Center | [1] |

Experimental Protocols

Synthesis of S-Methyldithiocarbazate (SMDTC)

The synthesis of **Methyl hydrazinecarbodithioate** is a well-established procedure, often cited as the method by Das & Livingstone (1976). The following protocol is a generalized representation based on descriptions from various literature sources that reference this original work.[\[6\]](#)[\[7\]](#)

Materials:

- Hydrazine hydrate
- Carbon disulfide
- Potassium hydroxide (or other suitable base)
- Methyl iodide
- Ethanol (or another suitable solvent)

Procedure:

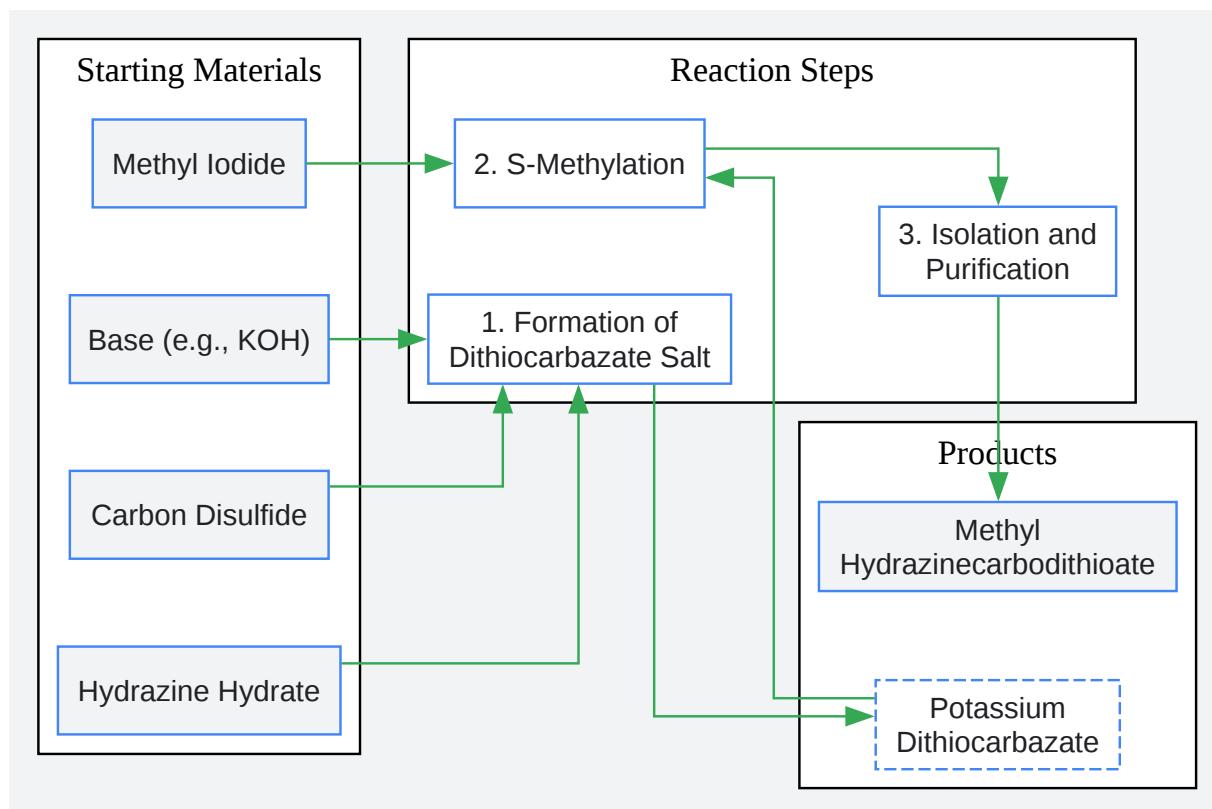
- Formation of Potassium Dithiocarbazate: A solution of potassium hydroxide in ethanol is prepared in a flask and cooled in an ice bath. Hydrazine hydrate is added to this cooled solution.

- **Addition of Carbon Disulfide:** Pre-cooled carbon disulfide is added dropwise to the stirred reaction mixture, ensuring the temperature is maintained at a low level (e.g., below 10°C). This results in the formation of a potassium dithiocarbazate intermediate.
- **S-Methylation:** Methyl iodide is then added portion-wise to the reaction mixture. The mixture is stirred for a specified period to allow for the S-alkylation to proceed, yielding **Methyl hydrazinecarbodithioate**.
- **Isolation and Purification:** The resulting product can be isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol.

Visualizations

Synthesis Workflow of Methyl Hydrazinecarbodithioate

The following diagram illustrates the key steps in the synthesis of **Methyl hydrazinecarbodithioate**.



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Caption: Synthesis of **Methyl Hydrazinecarbodithioate**.

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